tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate: is a complex organic compound featuring a piperidine ring substituted with a tert-butyl ester group, a methyl group, and a pyrazinyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidine Core: Starting with a piperidine derivative, the tert-butyl ester group is introduced via esterification reactions.
Introduction of the Pyrazinyl Group: The pyrazinyl ethylamine moiety is attached through nucleophilic substitution reactions, often using pyrazinyl halides and appropriate base catalysts.
Methylation: The final step involves the methylation of the amine group using methyl iodide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazinyl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazinyl ring or the ester group, potentially converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazinyl ketones, while reduction could produce pyrazinyl alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is explored for its potential biological activities. The pyrazinyl moiety is known for its presence in various bioactive molecules, suggesting that derivatives of this compound could exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The pyrazinyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used in PROTAC development for targeted protein degradation.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Known for its applications in organic synthesis.
Uniqueness
What sets tert-Butyl 4-(methyl(1-(pyrazin-2-yl)ethyl)amino)piperidine-1-carboxylate apart is the combination of the pyrazinyl and piperidine moieties, which may confer unique biological activities and synthetic utility not found in other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
tert-butyl 4-[methyl(1-pyrazin-2-ylethyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)20(5)14-6-10-21(11-7-14)16(22)23-17(2,3)4/h8-9,12-14H,6-7,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIPOVWNURJNBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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